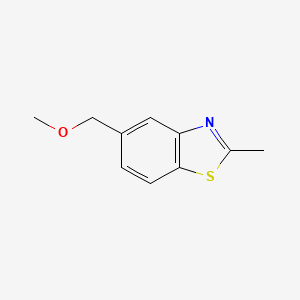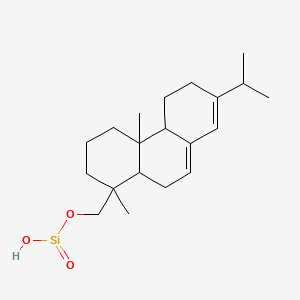
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate is a chiral compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate typically involves the reaction of a suitable pyrrole derivative with a chlorinating agent. One common method is the reaction of (S)-Methyl 2,3-dihydro-1H-pyrrole-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like phosgene. The use of automated systems can also improve yield and purity by minimizing human error.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the pyrrole ring into more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or alcohols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of oxidized pyrrole derivatives.
Scientific Research Applications
(S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
®-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activities.
Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate: The racemic mixture of the compound.
Uniqueness: (S)-Methyl 1-(chlorocarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or the racemic mixture, making it valuable for the development of enantioselective drugs.
Properties
CAS No. |
103322-13-0 |
|---|---|
Molecular Formula |
C7H8ClNO3 |
Molecular Weight |
189.595 |
IUPAC Name |
methyl (2S)-1-carbonochloridoyl-2,3-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-12-6(10)5-3-2-4-9(5)7(8)11/h2,4-5H,3H2,1H3/t5-/m0/s1 |
InChI Key |
HCYQUHNOSVBYQW-YFKPBYRVSA-N |
SMILES |
COC(=O)C1CC=CN1C(=O)Cl |
Synonyms |
1H-Pyrrole-2-carboxylicacid,1-(chlorocarbonyl)-2,3-dihydro-,methylester,(S)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)




![5-{(Z)-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B560780.png)


![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)


